molecular formula C14H15ClN2O2 B5236505 N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide CAS No. 959239-93-1

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide

Cat. No.: B5236505
CAS No.: 959239-93-1
M. Wt: 278.73 g/mol
InChI Key: SPZCTBVXUJWIIX-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a tert-butyl group attached to the oxazole ring and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the oxazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Azido or cyano derivatives of the original compound.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide is unique due to the presence of both the tert-butyl group and the chlorobenzamide moiety, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZCTBVXUJWIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199679
Record name 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-93-1
Record name 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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